1-Cycloheptyl-3-phenylprop-2-yn-1-one
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Overview
Description
1-Cycloheptyl-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C16H18O It is characterized by a cycloheptyl group attached to a phenylprop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-phenylprop-2-yn-1-one typically involves the reaction of cycloheptyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cycloheptyl ketones or carboxylic acids.
Reduction: Formation of cycloheptyl alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-Cycloheptyl-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylprop-2-yn-1-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-Iodo-1-phenylprop-2-yn-1-one: Contains an iodine atom, making it a powerful halogen-bond donor.
Uniqueness: 1-Cycloheptyl-3-phenylprop-2-yn-1-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl analog. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
918638-70-7 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-cycloheptyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H18O/c17-16(15-10-6-1-2-7-11-15)13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-11H2 |
InChI Key |
YDVQVMMQINEDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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